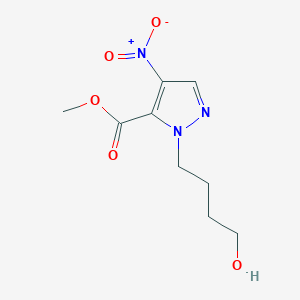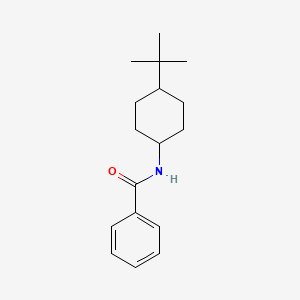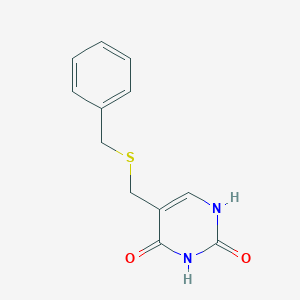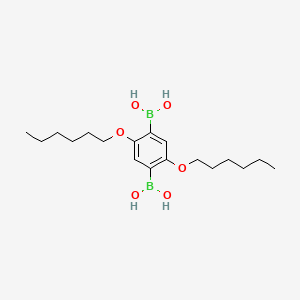![molecular formula C14H17Cl B13997841 Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- CAS No. 33732-68-2](/img/structure/B13997841.png)
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- is an organic compound characterized by a bicyclic structure with a chlorine atom and a phenyl group attached. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free system. The presence of the chlorine atom and phenyl group imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- typically involves a series of organic reactions. One common method is the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and subsequent reactions introduce the chlorine and phenyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine atom or the phenyl group.
Addition Reactions: The bicyclic structure can participate in addition reactions, especially with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- involves its interaction with molecular targets through its chlorine and phenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the chlorine and phenyl groups, making it less reactive in certain chemical reactions.
Bicyclo[2.2.2]octene: Contains a double bond, which imparts different chemical properties and reactivity.
Norbornane: Another bicyclic compound with different ring strain and reactivity compared to bicyclo[2.2.2]octane derivatives.
Uniqueness
Bicyclo[22The rigid bicyclic structure also contributes to its stability and makes it an interesting compound for scientific research .
Properties
CAS No. |
33732-68-2 |
|---|---|
Molecular Formula |
C14H17Cl |
Molecular Weight |
220.74 g/mol |
IUPAC Name |
1-chloro-4-phenylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H17Cl/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
ZHWPZWVGLRJGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


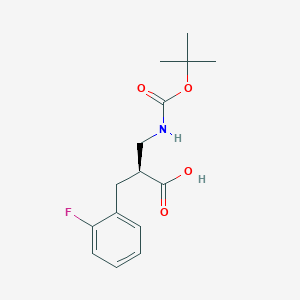
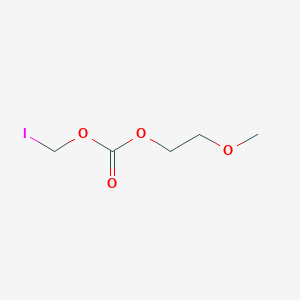
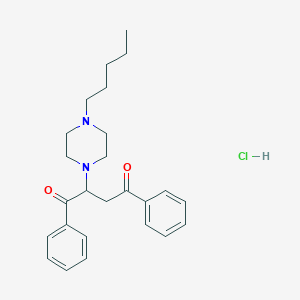
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)



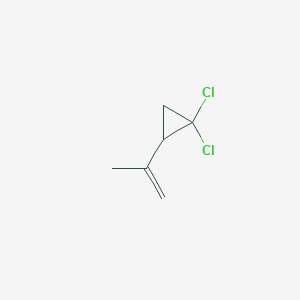
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
